Lipophilicity (LogP) Differentiation from Shorter-Chain and N‑Methylated Analogs
The target compound exhibits a computed LogP of 0.40, which is >0.5 units higher than the ethanamine analog (LogP ≈ -0.09) and >0.3 units higher than the N‑methylated analog (LogP = 0.1) [1][2]. This increased lipophilicity can enhance passive membrane permeability in cell‑based assays and improve organic‑phase partitioning during synthesis.
| Evidence Dimension | Computed LogP (XLogP3 or ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 0.40 |
| Comparator Or Baseline | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine: LogP ≈ -0.09 [1]; N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine: LogP = 0.1 [2] |
| Quantified Difference | ΔLogP = +0.49 vs. ethanamine analog; ΔLogP = +0.30 vs. N-methyl analog |
| Conditions | Computed values (XLogP3 or ACD/LogP algorithms) as reported by ChemSrc, Chembase, and PubChem |
Why This Matters
Higher LogP correlates with improved permeability in cellular assays and more favorable extraction into organic solvents, directly influencing reaction efficiency and biological assay conditions.
- [1] Chembase. (n.d.). 2-(4-methylpyrazol-1-yl)ethanamine. View Source
- [2] PubChem. (2025). N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine. PubChem Compound Summary for CID 29893061. View Source
